N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide
Description
N-{4-[3-(4-Fluorophenyl)azepane-1-carbonyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a unique azepane ring substituted with a 4-fluorophenyl group and linked via a carbonyl moiety to a para-substituted phenylacetamide scaffold. This structural complexity distinguishes it from simpler arylacetamides, such as paracetamol (N-(4-hydroxyphenyl)acetamide) , and positions it as a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPVBCPVNJEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the phenylacetamide moiety through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Fluorophenyl)acetamide Derivatives
Simpler fluorophenyl-substituted acetamides, such as N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 693806-30-3), share the 4-fluorophenyl motif but lack the azepane-carbonyl-phenyl backbone .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
This compound (C₁₈H₁₃ClFNO) features a naphthalene group instead of an azepane ring, leading to distinct conformational properties. In contrast, the azepane ring in the target compound likely introduces greater torsional flexibility, which could influence binding interactions in enzyme pockets.
Paracetamol and Its Photodegradation Products
Paracetamol (N-(4-hydroxyphenyl)acetamide) and its halogenated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide ) highlight the role of substituent polarity. The hydroxyl group in paracetamol enhances solubility but reduces metabolic stability compared to halogenated derivatives. The target compound’s 4-fluorophenyl and azepane groups may balance lipophilicity and stability.
Physicochemical Properties
Key Observations :
- The azepane and carbonyl groups in the target compound likely reduce solubility compared to paracetamol but enhance membrane permeability.
- Fluorine substitution improves metabolic stability relative to hydroxyl groups .
Biological Activity
N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is with a molecular weight of approximately 351.41 g/mol. The presence of the fluorophenyl group is significant as it may enhance the compound's biological activity through increased lipophilicity and receptor interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azepane Ring: This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluorophenyl Group: A substitution reaction is used, often involving a fluorinated benzene derivative.
- Coupling with Acetamide: The final step involves coupling the azepane derivative with an acetamide under controlled conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology.
Anticonvulsant Activity
A study on similar compounds suggests that derivatives containing azepane structures may exhibit anticonvulsant properties. In animal models, compounds with similar frameworks showed significant protection against seizures in the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy .
Anxiolytic Effects
Another area of interest is the anxiolytic-like effects observed in related compounds. For instance, studies have shown that certain chalcone derivatives that share structural similarities with this compound act on the GABAergic system, producing anxiolytic effects in animal models . Molecular docking studies support these findings by indicating interactions with GABA receptors.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through:
- Receptor Binding: Interaction with neurotransmitter receptors such as GABA_A.
- Enzyme Modulation: Potential inhibition or activation of specific enzymes involved in neurotransmitter metabolism.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)phenyl acetate | Structure | Anticonvulsant |
| 4-(3-(4-Bromophenyl)azepane-1-carbonyl)phenyl acetate | Structure | Moderate anxiolytic |
| 4-(3-(4-Methylphenyl)azepane-1-carbonyl)phenyl acetate | Structure | Weak anticonvulsant |
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- In one study, derivatives were tested for anticonvulsant activity, revealing a correlation between lipophilicity and efficacy in seizure protection .
- Another investigation into anxiolytic properties highlighted the role of the GABAergic system in mediating effects observed with similar chemical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
